6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound notable for its potential biological applications. This compound is classified under the category of indazoles, which are known for their diverse pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 258.31 g/mol.
The synthesis of 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be approached through various methods. One common synthetic route involves the condensation of appropriate aniline derivatives with cyclic ketones or aldehydes under acidic or basic conditions.
The molecular structure of 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one features several key components:
InChI=1S/C15H16FN3/c1-10-12(16)14-13(17-10)11(2)5-3-4-6-9(11)15(14)18/h3-6,10H,1-2H3
CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)F)C5=CC=CC=C5
The chemical reactivity of 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be explored through various reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations effectively.
The mechanism of action for compounds similar to 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one often involves interaction with various biological targets:
Research indicates that similar indazole derivatives exhibit activities such as antibacterial and anti-inflammatory effects by modulating biochemical pathways associated with these conditions.
The physical and chemical properties of 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one are crucial for its application in scientific research:
Physical properties such as melting point and boiling point are essential for characterizing the compound but require specific experimental determination as they are not universally documented.
The potential applications of 6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one span various scientific fields:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: